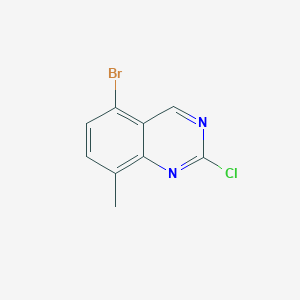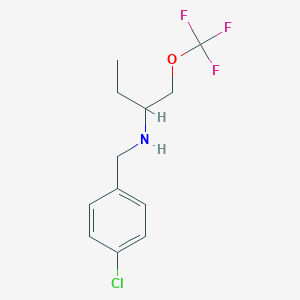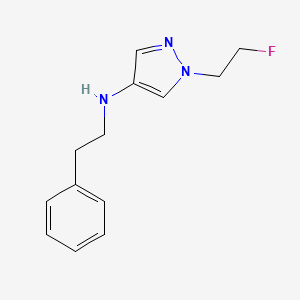
2-Chloro-7-nitroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-nitroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The presence of both chloro and nitro substituents on the quinazoline ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-nitroquinazoline typically involves the nitration and chlorination of quinazoline derivatives. One common method starts with 2-amino-4-chlorobenzoic acid, which undergoes a series of reactions including condensation, nitration, and chlorination . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions: 2-Chloro-7-nitroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are commonly used to introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands in organic solvents.
Major Products Formed:
- Substituted quinazolines with various functional groups.
- Aminoquinazolines from the reduction of the nitro group.
- Polysubstituted quinazolines from cross-coupling reactions .
科学的研究の応用
2-Chloro-7-nitroquinazoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Chloro-7-nitroquinazoline depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The chloro and nitro groups enhance the compound’s binding affinity and specificity towards its molecular targets.
類似化合物との比較
4,7-Dichloro-6-nitroquinazoline: Another quinazoline derivative with similar synthetic routes and applications.
2-Chloro-6-nitroquinazoline: Differing only in the position of the nitro group, this compound exhibits distinct chemical reactivity and biological activities.
4-Anilinoquinazolines: Known for their anticancer properties, these compounds share the quinazoline scaffold but have different substituents
Uniqueness: 2-Chloro-7-nitroquinazoline is unique due to the specific positioning of the chloro and nitro groups, which influence its chemical reactivity and biological activity. This makes it a valuable intermediate for the synthesis of diverse pharmacologically active molecules .
特性
分子式 |
C8H4ClN3O2 |
|---|---|
分子量 |
209.59 g/mol |
IUPAC名 |
2-chloro-7-nitroquinazoline |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-10-4-5-1-2-6(12(13)14)3-7(5)11-8/h1-4H |
InChIキー |
ZTMFKGYUKMZLEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(N=C2C=C1[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11760729.png)
amine](/img/structure/B11760730.png)
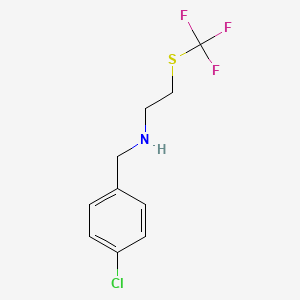
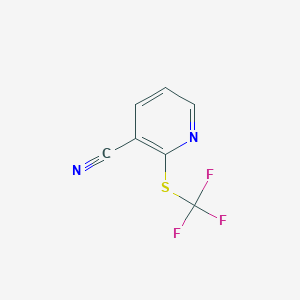


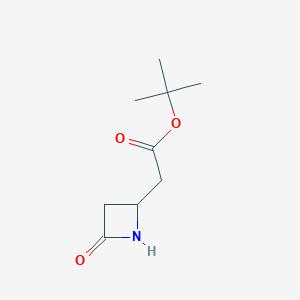
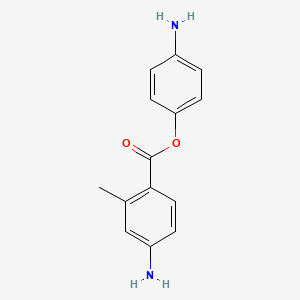

![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)
